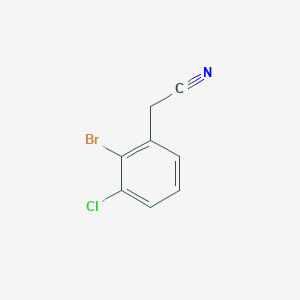
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with formamide to form the quinazoline core.
Substitution Reactions: Introduction of the 2-chlorobenzyl and 2-methylphenyl groups through nucleophilic substitution reactions.
Final Cyclization: The final step involves cyclization to form the dione structure under controlled conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity compounds.
化学反应分析
Types of Reactions
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Substitution Products: Various substituted quinazolines depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
Similar Compounds
- 1-(2-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 1-(2-methylbenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific substitution pattern on the quinazoline core, which can influence its chemical reactivity and biological activity. The presence of both 2-chlorobenzyl and 2-methylphenyl groups may confer distinct properties compared to other quinazoline derivatives.
属性
CAS 编号 |
899900-92-6 |
|---|---|
分子式 |
C22H17ClN2O2 |
分子量 |
376.84 |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O2/c1-15-8-2-6-12-19(15)25-21(26)17-10-4-7-13-20(17)24(22(25)27)14-16-9-3-5-11-18(16)23/h2-13H,14H2,1H3 |
InChI 键 |
ZWGLOENEEHUFJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)
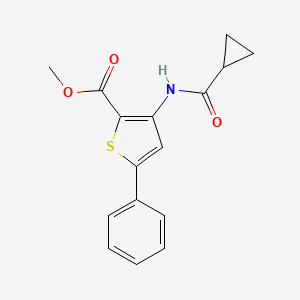
![5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2495719.png)
![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)
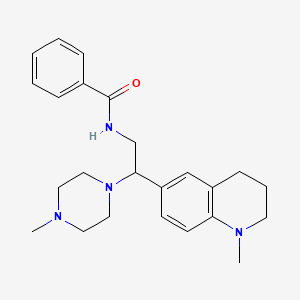
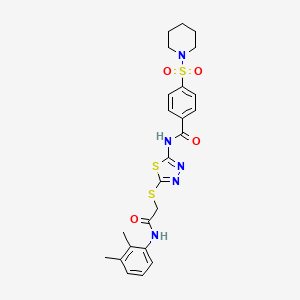
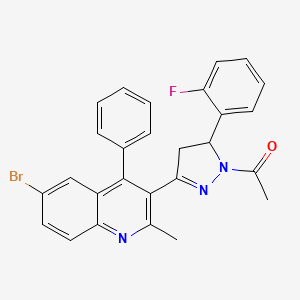
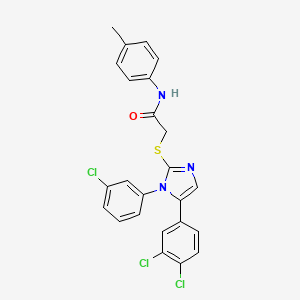
![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide](/img/structure/B2495732.png)
